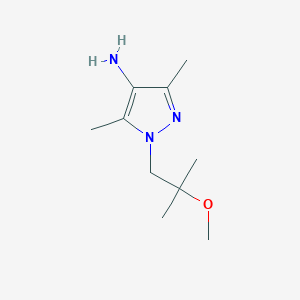
(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorohexahydro-2(1H)-Azocinone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydro-azocinone core, which is substituted with two chlorine atoms at the 3,3-positions. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichlorohexahydro-2(1H)-Azocinone typically involves the chlorination of hexahydro-2(1H)-azocinone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3,3-positions .
Industrial Production Methods
In an industrial setting, the production of 3,3-dichlorohexahydro-2(1H)-Azocinone may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichlorohexahydro-2(1H)-Azocinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
3,3-Dichlorohexahydro-2(1H)-Azocinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3,3-dichlorohexahydro-2(1H)-Azocinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,3-dichlorohexahydro-2(1H)-Azocinone include:
- 3,3-Dichloro-2-hydroxypropyl-8-hydroxy-6-methoxy-1H-isochromen-1-one
- 3,3-Dichloro-2-propenyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol .
Uniqueness
What sets 3,3-dichlorohexahydro-2(1H)-Azocinone apart from these similar compounds is its unique hexahydro-azocinone core and the specific positioning of the chlorine atoms.
Propriétés
Formule moléculaire |
C7H9Cl2NO |
|---|---|
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one |
InChI |
InChI=1S/C7H9Cl2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h3,5H,1-2,4H2,(H,10,11)/b5-3- |
Clé InChI |
DKHTVVIIVZXBHX-HYXAFXHYSA-N |
SMILES isomérique |
C1C/C=C\NC(=O)C(C1)(Cl)Cl |
SMILES canonique |
C1CC=CNC(=O)C(C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)



![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)







![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

